![molecular formula C17H17Cl2NO B14722530 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol CAS No. 6333-82-0](/img/structure/B14722530.png)
4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a methylideneamino linkage, and a phenol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol typically involves the condensation of 3,4-dichlorobenzaldehyde with 5-methyl-2-propan-2-ylphenol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(3,4-Dichlorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
- 3,4-Dichlorophenethylamine
Uniqueness
Compared to similar compounds, 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and lipophilicity, while the phenol moiety contributes to its antioxidant properties.
Properties
CAS No. |
6333-82-0 |
|---|---|
Molecular Formula |
C17H17Cl2NO |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H17Cl2NO/c1-10(2)13-8-16(11(3)6-17(13)21)20-9-12-4-5-14(18)15(19)7-12/h4-10,21H,1-3H3 |
InChI Key |
FIGFHWWHVKRICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC(=C(C=C2)Cl)Cl)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



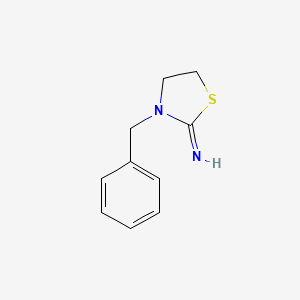

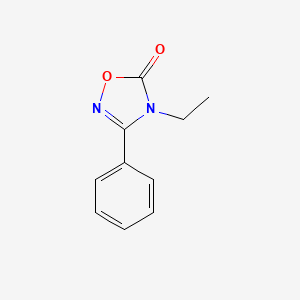
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
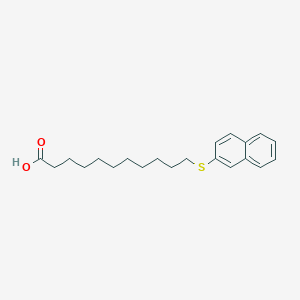
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
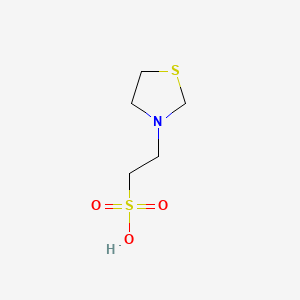
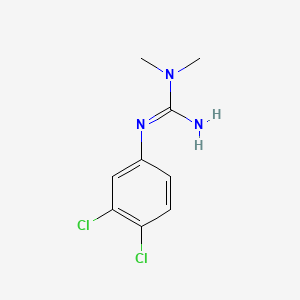
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)
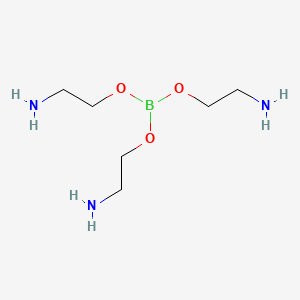
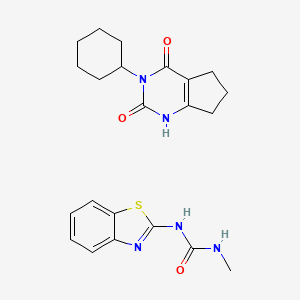
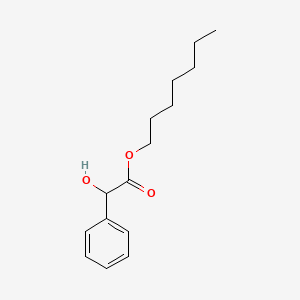
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
